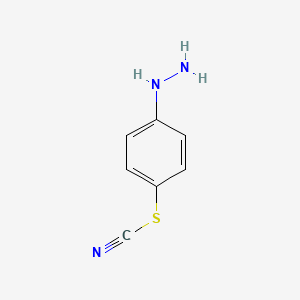

(4-チオシアナトフェニル)ヒドラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Thiocyanatophenyl)hydrazine is a useful research compound. Its molecular formula is C7H8ClN3S and its molecular weight is 201.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Thiocyanatophenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Thiocyanatophenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

求電子置換チオシアナート化

(4-チオシアナトフェニル)ヒドラジンは、求電子置換チオシアナート化プロセスで使用できます . これは、親有機分子に-SCN官能基を導入する方法です . このプロセスは環境に優しく、非常に効率的です .

抗菌活性

(4-チオシアナトフェニル)ヒドラジンなどのチオシアネートは、優れた抗菌活性を示す天然産物によく見られます . これは、新しい抗菌剤の開発において価値があります .

ヒドラゾンの合成

(4-チオシアナトフェニル)ヒドラジンは、ヒドラゾンの合成に使用できます . ヒドラゾンは、その幅広い生物活性のために、医薬品化学において非常に魅力的な化合物です .

キナゾリンの合成

キナゾリンは、(4-チオシアナトフェニル)ヒドラジンを使用して合成できます . キナゾリンは、高い抗炎症作用と鎮痛作用を示すことが報告されています .

シッフ塩基の合成

(4-チオシアナトフェニル)ヒドラジンは、シッフ塩基の合成に使用できます . シッフ塩基は、窒素原子がアリール基またはアルキル基に結合した炭素-窒素二重結合を含む官能基を有する有機化合物です .

ヒドラゾン-シッフ塩基の合成

ヒドラゾン-シッフ塩基は、適切なアルデヒドと(4-チオシアナトフェニル)ヒドラジンを組み合わせることで合成できます . これらの化合物は、医薬品化学など、さまざまな分野で潜在的な用途があります .

作用機序

Target of Action

(4-Thiocyanatophenyl)hydrazine is a type of thiocyanate, a class of organic compounds commonly found in natural products that exhibit excellent antimicrobial activity .

Mode of Action

It’s known that the electrophilic thiocyanation is one of the most effective methods of introducing a -scn functional group to the parent organic molecule . This interaction with its targets could lead to changes in their function, potentially contributing to its antimicrobial activity.

Biochemical Pathways

Thiocyanates are known to exhibit versatile reactivity, leading to the formation of various sulfur-containing compounds such as thiols, sulfonyl chlorides, sulphides, trifluoromethyl (or difluoromethyl) sulphides, disulphides, phosphonothioates, and other sulphur-containing heterocycles . These transformations could affect various biochemical pathways and their downstream effects.

Result of Action

It’s known that thiocyanates, in general, have antimicrobial activity . This suggests that (4-Thiocyanatophenyl)hydrazine could potentially interfere with microbial growth or survival.

生化学分析

Biochemical Properties

It is known that hydrazine derivatives can exhibit diverse biological activities . The electrophilic thiocyanation is one of the most effective methods of introducing a -SCN functional group to the parent organic molecule .

Cellular Effects

Hydrazine and its derivatives have been shown to cause various cellular effects, including fatty liver due to triglyceride accumulation, CNS disturbances, and tumours in various organs .

Molecular Mechanism

Hydrazine and its derivatives are known to react with a carbonyl to form a hydrazone . This reaction is spontaneous and highly exothermic, which means it releases a large amount of energy .

Temporal Effects in Laboratory Settings

It is known that hydrazine and its derivatives are remarkably stable despite having a large positive heat of formation .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of (4-Thiocyanatophenyl)hydrazine in animal models. It is known that hydrazine and its derivatives can cause various effects in animals, including liver necrosis and CNS disturbances .

Metabolic Pathways

Hydrazine and its derivatives are known to be involved in various metabolic pathways .

Subcellular Localization

It is known that hydrazine and its derivatives can interact with various subcellular components .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Thiocyanatophenyl)hydrazine involves the reaction of 4-nitrophenylhydrazine with thiocyanic acid.", "Starting Materials": [ "4-nitrophenylhydrazine", "thiocyanic acid" ], "Reaction": [ "Dissolve 4-nitrophenylhydrazine in ethanol", "Add thiocyanic acid to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with ethanol and dry it under vacuum", "Recrystallize the product from ethanol" ] } | |

CAS番号 |

74411-22-6 |

分子式 |

C7H8ClN3S |

分子量 |

201.68 g/mol |

IUPAC名 |

(4-hydrazinylphenyl) thiocyanate;hydrochloride |

InChI |

InChI=1S/C7H7N3S.ClH/c8-5-11-7-3-1-6(10-9)2-4-7;/h1-4,10H,9H2;1H |

InChIキー |

ASLOJLQJQGAAJC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NN)SC#N |

正規SMILES |

C1=CC(=CC=C1NN)SC#N.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2487513.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2487514.png)

![N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2487517.png)